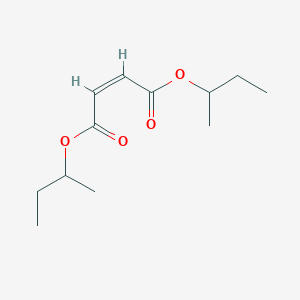
dibutan-2-yl (Z)-but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dibutan-2-yl (Z)-but-2-enedioate is an organic compound with the molecular formula C12H20O4. It is the diester of maleic acid and sec-butanol. This compound is a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications, including as a plasticizer and as an intermediate in the synthesis of other chemical compounds .
Méthodes De Préparation
dibutan-2-yl (Z)-but-2-enedioate can be synthesized through the esterification of maleic acid anhydride with sec-butanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Analyse Des Réactions Chimiques
dibutan-2-yl (Z)-but-2-enedioate undergoes several types of chemical reactions, including:
Addition Reactions: Due to the presence of the double bond in the maleate moiety, it can participate in addition reactions such as the Michael addition.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated ester.
Hydrolysis: Under acidic or basic conditions, di-sec-butyl maleate can be hydrolyzed to yield maleic acid and sec-butanol.
Polymerization: It can be used as a monomer in the polymerization process to form copolymers with other vinyl compounds
Applications De Recherche Scientifique
dibutan-2-yl (Z)-but-2-enedioate has several applications in scientific research and industry:
Chemistry: It is used as a comonomer in the production of copolymers, which are utilized in the manufacture of paints, adhesives, and coatings.
Biology: It serves as a reagent in various biochemical assays and experiments.
Medicine: While not directly used as a drug, its derivatives are explored for potential pharmaceutical applications.
Industry: It is employed as a plasticizer to enhance the flexibility and durability of polymeric materials .
Mécanisme D'action
The mechanism of action of di-sec-butyl maleate primarily involves its reactivity due to the presence of the ester and double bond functionalities. These reactive sites allow it to participate in various chemical reactions, including addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparaison Avec Des Composés Similaires
dibutan-2-yl (Z)-but-2-enedioate can be compared with other maleate esters such as:
Diethyl maleate: Similar in structure but uses ethyl groups instead of sec-butyl groups. It is also used in polymerization and as a plasticizer.
Dimethyl maleate: Uses methyl groups and is employed in similar applications but has different physical properties.
Dibutyl maleate: Uses n-butyl groups and is widely used in the production of adhesives and coatings .
This compound is unique due to the presence of sec-butyl groups, which impart different physical and chemical properties compared to its analogs. This uniqueness can influence its reactivity and the properties of the materials it is used to produce.
Propriétés
Numéro CAS |
14447-12-2 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
dibutan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7- |
Clé InChI |
MWJNGKOBSUBRNM-FPLPWBNLSA-N |
SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
SMILES isomérique |
CCC(C)OC(=O)/C=C\C(=O)OC(C)CC |
SMILES canonique |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















